Palmatrubine
Overview
Description
C20H20NO4 . It is a red crystalline solid that is insoluble in water but soluble in organic solvents such as benzene and alcohol. Palmaturbine is primarily isolated from the plant Tinospora sinensis and is known for its vibrant color and stability, making it useful in various industrial applications .
Mechanism of Action
Target of Action
Palmatrubine, a natural agent isolated from Corydalis yanhusuo, primarily targets tumor-associated macrophages (TAMs), specifically the M2-activated TAMs . These M2-TAMs are known to be involved in multiple malignancies .
Mode of Action
This compound, specifically 13-methyl-palmatrubine (13MP), exhibits a cytotoxic effect on a panel of cancer cell lines in a time- and concentration-dependent manner . It interacts with its targets, the M2-TAMs, by shifting their polarization from M2 to M1 . This shift in polarization is dose-dependent .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It causes activation of the P38 and JNK pathways and blocks the EGFR pathway . Furthermore, it inactivates the PI3K/AKT and JAK/STAT3 signaling pathways in certain cells .
Pharmacokinetics
It is known that this compound is soluble in methanol, ethanol, and dmso , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of this compound results in several molecular and cellular effects. It inhibits the proliferation, invasion, epithelial-mesenchymal transition (EMT), and growth of non-small cell lung cancer (NSCLC) cells . It also enhances apoptosis of these cells . This compound hinders M2-TAM-mediated NSCLC cell proliferation and invasion .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. It is worth noting that the compound’s solubility in various organic solvents may influence its stability and efficacy in different environments.
Biochemical Analysis
Biochemical Properties
Palmatrubine is a deep red crystal that is soluble in methanol, ethanol, DMSO, and other organic solvents . It interacts with various enzymes and proteins, including non-receptor-activated enzymes, spleen butyric acid kinase, and lymphocyte-specific protein tyrosine kinase . These interactions play a crucial role in its biochemical reactions .
Cellular Effects
This compound has been found to have a cytotoxic effect on a panel of cancer cell lines, including lung cancer A549 cells . It induces apoptosis and cell cycle arrest in these cells in a dose-dependent manner . Furthermore, it has been shown to inhibit the growth of A549 cells by blocking the EGFR signaling pathway and activating the MAPK signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It causes activation of P38 and JNK pathways and blocks the EGFR pathway . These interactions lead to changes in gene expression, enzyme inhibition or activation, and ultimately, cell apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: During the reaction, catechol undergoes oxidation to form Palmaturbine .
Industrial Production Methods: The industrial production of Palmaturbine involves maintaining a well-ventilated environment to prevent inhalation of dust and vapors. The reaction is typically carried out in large reactors with controlled temperature and pH to ensure optimal yield and purity. The final product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Palmaturbine undergoes various chemical reactions, including:
Oxidation: Palmaturbine can be oxidized to form different derivatives, which may have distinct properties and applications.
Reduction: Reduction reactions can convert Palmaturbine into its reduced forms, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Various halogens and alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydro derivatives .
Scientific Research Applications
Palmaturbine has a wide range of scientific research applications, including:
Chemistry: Palmaturbine is used as a starting material for the synthesis of various organic compounds.
Biology: Palmaturbine exhibits significant antitumor activity, making it a subject of interest in cancer research.
Industry: Palmaturbine’s vibrant color and stability make it useful in the dye industry.
Comparison with Similar Compounds
- Berberine
- Palmatine
- Jatrorrhizine
- Coptisine
Palmaturbine’s unique chemical structure and diverse applications make it a compound of significant interest in various fields of research and industry.
Properties
IUPAC Name |
2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,8-11H,6-7H2,1-3H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUIDYLGKMWNEA-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347303 | |
Record name | Palmatrubin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16176-68-4 | |
Record name | Palmatrubin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016176684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palmatrubin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anti-cancer mechanisms of Palmatrubine?
A1: Research suggests that this compound exhibits anti-tumor activity through various mechanisms, primarily focusing on its impact on lung cancer cells. In A549 lung cancer cells, this compound has been shown to:
- Induce apoptosis: this compound triggers programmed cell death in A549 cells in a dose-dependent manner. []
- Cause cell cycle arrest: The compound disrupts the cell cycle progression of A549 cells, further hindering uncontrolled growth. []
- Modulate signaling pathways: this compound has been observed to activate P38 and JNK pathways while simultaneously blocking the EGFR pathway, all of which are crucial in regulating cell growth and survival. []
- Shift macrophage polarization: In non-small cell lung cancer models, this compound has demonstrated the ability to shift macrophage polarization from the tumor-promoting M2 phenotype to the anti-tumor M1 phenotype. []
Q2: How does the structure of this compound contribute to its DNA-binding properties?
A2: this compound, like other protoberberine alkaloids, possesses structural features crucial for DNA binding:
- Quaternary ammonium cation: This positively charged group facilitates electrostatic interactions with the negatively charged phosphate backbone of DNA. []
- Planar aromatic system: This structural feature enables this compound to intercalate between DNA base pairs, further enhancing binding affinity. []
Q3: Does this compound exhibit any specific DNA-binding preferences?
A3: Research indicates that this compound demonstrates a preference for AT-rich DNA sequences. [] This selectivity might be attributed to the structural features of AT-rich regions, potentially offering a more favorable environment for this compound intercalation or other binding interactions.
Q4: How does the absorption of this compound compare to other quaternary alkaloids in Corydalis yanhusuo?
A4: While the intestinal absorption of quaternary alkaloids from Corydalis yanhusuo is generally low, potentially due to efflux mechanisms, this compound exhibits relatively better absorption compared to other alkaloids like Columbamine, Dehydrocorybulbine, Berberine, and Dehydrocorydaline. [] This suggests that subtle differences in the chemical structure of these alkaloids might influence their interaction with intestinal transporters and ultimately impact their absorption profiles.
Q5: Are there any known analogs of this compound with enhanced anti-tumor activity?
A5: Studies exploring the structure-activity relationship of this compound analogs have shown that 13-methyl-Palmatrubine, a synthetic derivative, exhibits significant anti-tumor activity. [] This finding emphasizes the potential of chemical modifications within the this compound scaffold to enhance its therapeutic properties.
Q6: What are the sources of this compound?
A6: this compound has been isolated from various plant sources, including:
- Corydalis yanhusuo: This plant is a well-known traditional Chinese medicine used for pain and inflammation, and this compound is one of its bioactive constituents. [, , ]
- Stephania cf. rotunda: This plant species yielded this compound alongside other alkaloids, showcasing its presence in diverse botanical families. []
- Bongardia chrysogonum: This plant is traditionally used for various medicinal purposes, and this compound's isolation from it further highlights its potential therapeutic value. []
Q7: What analytical techniques are used to study this compound?
A7: Various analytical techniques are employed to characterize and quantify this compound, including:
- High-performance liquid chromatography (HPLC): This technique is widely used to separate, identify, and quantify this compound from complex plant extracts or biological samples. [, ]
- Spectroscopic methods: Spectroscopic techniques like ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy are essential for elucidating the structural features and stereochemistry of this compound. [, ]
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